

# A Technical Guide to the Physicochemical Properties of 6-lododiosmin

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the known physicochemical properties of **6-lododiosmin**, a key impurity and derivative of the flavonoid glycoside Diosmin. This guide consolidates critical data for researchers engaged in the analysis, formulation, and development of diosmin-related compounds.

#### Introduction

**6-lododiosmin** is classified as a significant impurity in the synthesis and production of Diosmin, a widely used phlebotropic and vasculoprotective agent.[1][2][3] Its chemical structure is that of diosmin with an iodine atom substituted at the 6-position of the chromen-4-one core. Understanding the physicochemical characteristics of **6-lododiosmin** is crucial for the development of robust analytical methods for quality control, impurity profiling, and ensuring the safety and efficacy of diosmin-based pharmaceutical products.[4]

### **Physicochemical Properties**

The fundamental physicochemical properties of **6-lododiosmin** are summarized below. These values are compiled from publicly available chemical databases and supplier specifications. The data presented are a mix of experimentally determined and computationally predicted values.



Property	Value	Data Type	Source(s)
IUPAC Name	5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- [[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one		[5][6]
Molecular Formula	C28H31IO15		[1][5][7]
Molecular Weight	734.44 g/mol		[1][6][7]
CAS Number	1431536-92-3		[1][6]
Appearance	Light Yellow Crystalline Solid	Experimental	[6]
Melting Point	199-200 °C (decomposes) 212- 214 °C (decomposes)	Experimental	[1][3][6]
Boiling Point	922.9 ± 65.0 °C	Predicted	[1]
Density	1.92 ± 0.1 g/cm <sup>3</sup>	Predicted	[1]
Solubility	DMSO (Soluble/Slightly), Aqueous Base (Slightly)	Experimental	[1][6]
рКа	4.62 ± 0.40	Predicted	[1]
LogP (XLogP3)	-0.2	Predicted	[5]
Topological Polar Surface Area	234 Ų	Computed	[5]



#### **Experimental Protocols**

While specific experimental protocols for the characterization of **6-lododiosmin** are not extensively published, standard methodologies for flavonoids are applicable. The following sections detail generalized protocols for determining key physicochemical parameters.

## Melting Point Determination by Differential Scanning Calorimetry (DSC)

This method measures the temperature and heat flow associated with thermal transitions in a material.

- Sample Preparation: Accurately weigh 2-5 mg of 6-lododiosmin into an aluminum DSC pan.
   Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
- Thermal Program:
  - Equilibrate the cell at a starting temperature (e.g., 30 °C).
  - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).
- Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram.[8] The enthalpy of fusion can also be calculated from the peak area.[8]

## **Solubility Determination (Shake-Flask Method)**

This protocol determines the equilibrium solubility of a compound in a specific solvent.

 Preparation: Add an excess amount of 6-lododiosmin to a known volume of the selected solvent (e.g., DMSO, buffered aqueous solutions) in a sealed glass vial. The excess solid ensures that saturation is reached.



- Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9]
- Sample Collection and Preparation: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.
- Quantification by HPLC:
  - Dilute the filtered sample with a suitable mobile phase.
  - Inject the diluted sample into a calibrated High-Performance Liquid Chromatography
     (HPLC) system equipped with a suitable column (e.g., C18) and UV detector.[9]
  - The concentration of 6-lododiosmin is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

#### pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the UV-Vis absorbance spectrum of a compound as it ionizes with changing pH.

- Stock Solution Preparation: Prepare a concentrated stock solution of 6-lododiosmin in a suitable organic solvent (e.g., methanol or DMSO).
- Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
- Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <1%) to minimize its effect on the pH and pKa.
- Spectral Measurement: Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each sample at each pH.
- Data Analysis: Plot the absorbance at a specific wavelength (where the change between the ionized and non-ionized forms is maximal) against the pH. The pKa can be determined by



fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the curve.

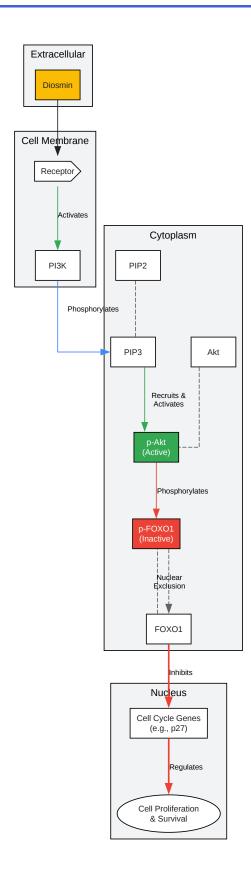
#### **Potential Signaling Pathway Interactions**

As a derivative of diosmin, the biological activities of **6-lododiosmin**, if any, are likely to be explored in the context of its parent compound. Diosmin is known to modulate several critical cellular signaling pathways, primarily related to inflammation, cell survival, and proliferation.

#### **PI3K/Akt Signaling Pathway**

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that diosmin can activate this pathway.[10][11] [12] Activation of Akt can lead to the phosphorylation and subsequent inhibition of downstream targets like the Forkhead box protein O1 (FOXO1), which promotes cell cycle progression.[10] [11] This mechanism is implicated in diosmin's protective effects in various cell types.[12]





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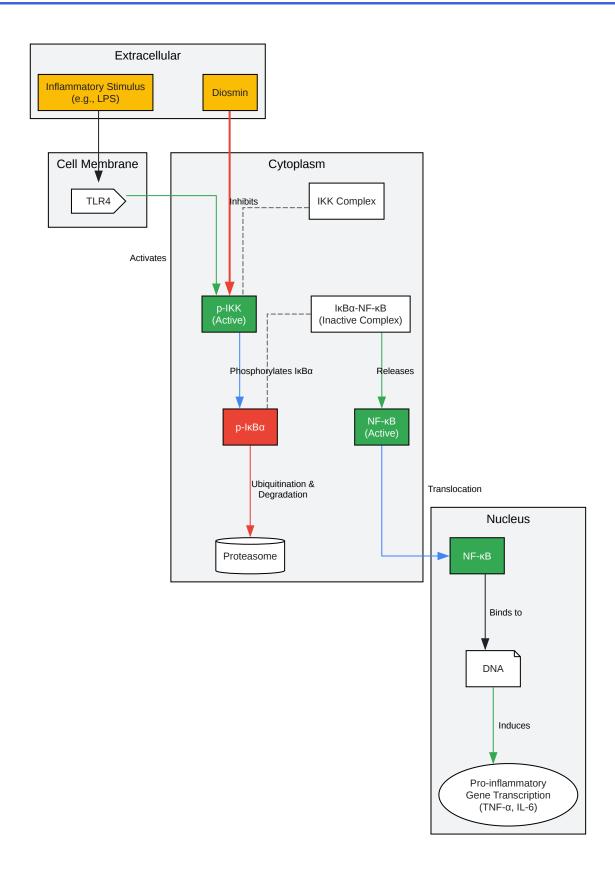
Caption: Diosmin activation of the PI3K/Akt pathway.



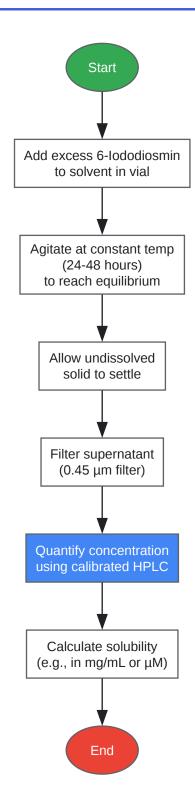
#### **NF-kB Signaling Pathway**

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- $\kappa$ B) pathway is a cornerstone of the inflammatory response. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of kappa B (I $\kappa$ B) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of I $\kappa$ B $\alpha$ , allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diosmin has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of I $\kappa$ B $\alpha$ , thereby preventing NF- $\kappa$ B activation.[13][14][15]









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